molecular formula C21H25N3O5S B2356393 N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922008-01-3

N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2356393
CAS RN: 922008-01-3
M. Wt: 431.51
InChI Key: WWEFGUMLDRENPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Preparation of Dibenzo[e,g]isoindol-1-ones : A flexible synthesis method for dibenzo[e,g]isoindol-1-ones, which are simplified analogues of biologically active indolocarbazoles, has been developed. This involves tetramic acid sulfonates and Suzuki–Miyaura cross-coupling reactions, followed by Scholl-type oxidative cyclizations. This method highlights the potential for creating complex heterocyclic compounds with significant biological activity (A. A. van Loon et al., 2014).

Synthesis of Novel Heterocyclic Compounds with Sulfonamido Moiety : Research aimed at creating new heterocyclic compounds featuring a sulfonamido moiety for antibacterial use has shown promising activity in some compounds. This highlights the sulfonamido group's potential in developing new therapeutics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Potential Biological Activities

Antineoplastic Agents : Thieno[2,3-b]azepin-4-ones, synthesized via a Dieckmann ring closure reaction, were investigated for antitumor activity. Although preliminary biological data did not indicate significant antineoplastic activity, such studies contribute to understanding the potential therapeutic applications of complex heterocyclic compounds (R. F. Koebel, L. Needham, C. Blanton, 1975).

Analgesic and Antidepressant Activity : Research on tricyclic compounds, including [[(alkylamino)ethyl]thio]dibenz[b,f]thiepins and their 10,11-dihydro derivatives, has indicated a combination of analgesic/antidepressant profiles. This highlights the diverse potential pharmacological applications of such heterocyclic compounds (H. Ong et al., 1980).

properties

IUPAC Name

N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-24-11-12-29-19-10-7-16(13-18(19)21(24)26)23-30(27,28)17-8-5-15(6-9-17)22-20(25)14(2)3/h5-10,13-14,23H,4,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEFGUMLDRENPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

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